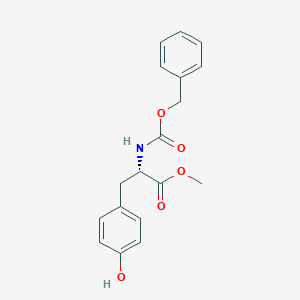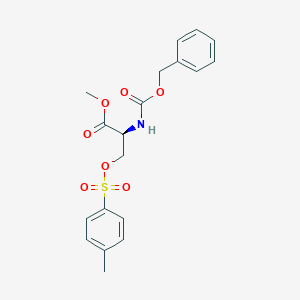
z-Tyr-ome
概述
描述
Z-Tyr-ome, also known as N-Cbz-L-tyrosine methyl ester, is an organic compound with the chemical formula C18H19NO5. It is a derivative of tyrosine, an amino acid, and is often used in peptide synthesis and other biochemical applications. The compound is characterized by its solid form and solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
准备方法
Synthetic Routes and Reaction Conditions
Z-Tyr-ome is typically synthesized through the esterification of N-Cbz-L-tyrosine. The process involves the reaction of N-Cbz-L-tyrosine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Z-Tyr-ome undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl protecting group can be removed under hydrogenation conditions to yield L-tyrosine methyl ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: L-tyrosine methyl ester
Substitution: L-tyrosine methyl ester
科学研究应用
Z-Tyr-ome has a wide range of applications in scientific research:
Biology: this compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals and bioactive peptides.
作用机制
The mechanism of action of Z-Tyr-ome involves its role as a substrate in enzymatic reactions. The compound interacts with enzymes through its ester and phenolic groups, facilitating the formation of peptide bonds and other biochemical transformations. The molecular targets include various proteases and esterases that catalyze the hydrolysis and formation of peptide bonds .
相似化合物的比较
Similar Compounds
N-Cbz-L-tyrosine: Similar to Z-Tyr-ome but lacks the ester group.
L-tyrosine methyl ester: Similar structure but without the benzyl protecting group.
N-Cbz-L-phenylalanine methyl ester: Similar protecting group and ester functionality but with phenylalanine instead of tyrosine
Uniqueness
This compound is unique due to its combination of the benzyl protecting group and the ester functionality, making it a versatile intermediate in peptide synthesis and other biochemical applications. Its solubility in various organic solvents and stability under different reaction conditions further enhance its utility in research and industrial applications .
属性
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426678 | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13512-31-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with using Z-Tyr-OMe in peptide synthesis, and how can they be addressed?
A1: One challenge encountered when using this compound in peptide synthesis is the potential for incomplete t-butylation of the tyrosine residue. Research has shown that t-butylation of this compound may only reach approximately 75% conversion even after several hours of reaction time []. This incomplete conversion can lead to side reactions and purification challenges.
Q2: How is this compound utilized in studying immobilized enzyme kinetics?
A2: this compound plays a crucial role as a substrate in investigating the kinetics of immobilized enzymes, specifically immobilized α-chymotrypsin []. By reacting this compound with Arg-NH2 in a recycle reactor, researchers can monitor the dipeptide synthesis reaction catalyzed by the immobilized enzyme. Analyzing the reaction progress curves generated from this system allows for the determination of kinetic parameters like Michaelis-Menten constants and reaction rates. This information provides valuable insights into the efficiency and behavior of immobilized α-chymotrypsin in peptide synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)








